3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
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Overview
Description
3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a bromopyrimidine moiety, and a methoxyphenethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Bromopyrimidine Moiety: This step involves the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the bromopyrimidine reacts with piperidine in the presence of a base such as potassium carbonate.
Incorporation of the Methoxyphenethyl Group: This step involves the reaction of the intermediate compound with 4-methoxyphenethylamine under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- 3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- 3-((5-iodopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
Uniqueness
Compared to its analogs, 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles and applications.
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O3/c1-26-16-6-4-14(5-7-16)8-9-21-19(25)24-10-2-3-17(13-24)27-18-22-11-15(20)12-23-18/h4-7,11-12,17H,2-3,8-10,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMOPUDNTNQPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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